molecular formula C9H14N2O5 B1587111 H-Pro-Asp-OH CAS No. 85227-98-1

H-Pro-Asp-OH

Cat. No.: B1587111
CAS No.: 85227-98-1
M. Wt: 230.22 g/mol
InChI Key: GLEOIKLQBZNKJZ-UHFFFAOYSA-N
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Description

The compound “TL??4” is a placeholder or an incomplete name. based on the context and the search results, it seems to be related to thallium compounds. Thallium is a chemical element with the symbol Tl and atomic number 81. It is a gray post-transition metal that is not found free in nature. Thallium compounds are known for their toxicity and have limited commercial applications .

Properties

IUPAC Name

2-(pyrrolidine-2-carbonylamino)butanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O5/c12-7(13)4-6(9(15)16)11-8(14)5-2-1-3-10-5/h5-6,10H,1-4H2,(H,11,14)(H,12,13)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLEOIKLQBZNKJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)NC(CC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80397142
Record name Pro-Asp
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Prolyl-Aspartate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029013
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

85227-98-1
Record name Pro-Asp
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Enterostatin, a pentapeptide with various isoforms like Val-Pro-Asp-Pro-Arg (VPDPR) and Ala-Pro-Gly-Pro-Arg (APGPR), plays a role in appetite regulation and potentially influences pancreatic function. [, ] While the precise mechanism of action is not fully elucidated, research suggests that enterostatin may exert its effects through interactions with the digestive system and the central nervous system. [, , , ] Further research is needed to pinpoint the specific receptors or pathways involved.

A: MUC1, a heavily glycosylated protein, contains a repeating Pro-Asp-Thr-Arg (PDTR) motif crucial for antibody recognition. [, ] Interestingly, the glycosylation state of Ser/Thr residues near this motif significantly impacts antibody binding. [] For instance, the anti-KL-6 monoclonal antibody shows high specificity for a particular glycosylated form of the PDTR motif (Pro-Asp-Thr[Neu5Acα(2→3)Galβ(1→3)GalNAcα1→]-Arg-Pro-Ala-Pro), highlighting the importance of both peptide sequence and post-translational modifications in antibody recognition. []

A: The specific molecular formula and weight of a Pro-Asp-containing peptide depend on the surrounding amino acid sequence. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) provide valuable insights into the structure and conformation of these peptides. [, , ] For example, NMR studies revealed the presence of a type-I β-turn within the Pro-Asp-Thr-Arg region of MUC1, showcasing the structural impact of this dipeptide motif. [, ]

A: The stability of Pro-Asp-containing peptides can vary depending on the specific sequence and environmental factors. For example, some enterostatin-like peptides found in bovine milk were found to be heat-labile, suggesting potential degradation during pasteurization. [] In contrast, antioxidant peptides like Ser-Leu-Pro-Tyr (SLPY) derived from Antarctic krill proteins exhibited stability at temperatures below 80°C and within a pH range of 6-8. []

A: The tripeptide Trifluoroacetic acidH-Pro-Pro-Asp-NH2 (TFAH-Pro-Pro-Asp-NH2) exhibits catalytic activity in asymmetric aldol reactions. [, ] While the Pro-Asp sequence itself doesn't directly participate in the catalytic mechanism, the spatial arrangement of functional groups, including the carboxylic acid of Asp and the N-terminal amine, is crucial for activity. [] Even minor structural changes, such as altering the position of the Pro-Asp motif, can significantly impact catalytic efficiency, highlighting the importance of precise spatial organization in these catalysts. [, ]

A: Yes, molecular modeling techniques like molecular dynamics simulations have been used to study Pro-Asp-containing peptides. [, , ] For example, these methods have been employed to investigate the conformational preferences of Pro-Asp-containing peptides at the air-water interface, revealing their propensity to form β-hairpins and their role in the self-assembly process. []

A: Molecular modeling studies have explored the potential of polyproline II (PPII) helices containing Pro-Asp sequences for targeting the major groove of B-DNA. [] The study suggests that incorporating Pro-Asp within a PPII helix, alongside Arg and other residues, could enable the design of peptides capable of recognizing specific DNA sequences. [] This highlights the potential of Pro-Asp-containing peptides for applications in DNA recognition and manipulation.

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